molecular formula C15H24Cl3N3O B578377 3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride CAS No. 1221153-98-5

3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride

Cat. No.: B578377
CAS No.: 1221153-98-5
M. Wt: 368.727
InChI Key: NVKOCTWDUSZGDK-UHFFFAOYSA-N
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Description

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinol core, which is known for its biological activity, and an ethylamino propyl side chain that can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol typically involves multiple steps. One common method includes the reaction of 4-quinolinol with a suitable alkylating agent to introduce the ethylamino propyl group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets. The quinolinol core can bind to enzymes or receptors, modulating their activity. The ethylamino propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is unique due to its combination of a biologically active quinolinol core and an ethylamino propyl side chain. This structure provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOCTWDUSZGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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